![molecular formula C11H16O B2936640 Spiro[4.6]undec-3-en-2-one CAS No. 402858-09-7](/img/structure/B2936640.png)

Spiro[4.6]undec-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

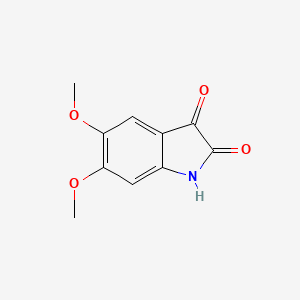

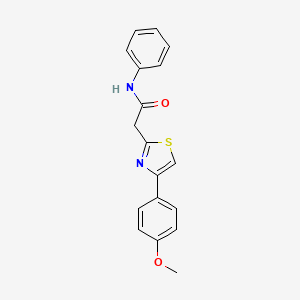

Spiro[4.6]undec-3-en-2-one is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.25 . The compound is in liquid form .

Synthesis Analysis

The synthesis of spirocyclic compounds like this compound has been a topic of interest in the field of organic chemistry . One common method involves the use of α-hydroxy esters and their cycloalkane derivatives. These can be easily prepared and then used for the direct synthesis of butenolides (furan-2[5H]-ones) through an addition followed by a Wittig olefination reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a cycloheptane ring and a five-membered ring . The cycloheptane ring adopts a slightly distorted chair conformation . The planar five-membered ring is inclined at 57.13° to the phenyl ring of the benzyloxy substituent .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 164.25 . The InChI code for this compound is 1S/C11H16O/c12-10-5-8-11(9-10)6-3-1-2-4-7-11/h5,8H,1-4,6-7,9H2 .Scientific Research Applications

Chemical Structure and Synthesis Spiro compounds, including Spiro[4.6]undec-3-en-2-one, have been studied for their unique chemical structures and synthesis methods. For example, research on the synthesis and HIV-1 integrase inhibitory activity of spiroundecane(ene) derivatives highlighted the role of the undecane core and furan moiety for enzyme inhibition, indicating potential therapeutic relevance (Shults et al., 2007). This study emphasizes the importance of structural features in the biological activity of spiro compounds.

Biomedical Applications In the biomedical field, spiro compounds have been evaluated for their anticonvulsant and pharmacological activities. The synthesis of Spiro[4.5] and spiro[4.6] carboxylic acids, analogues of valproic acid, and their evaluation for anticonvulsant activity provide insights into the role of the carboxylic acid group in such compounds (Scott et al., 1985). These findings suggest that spiro compounds may offer a template for developing new therapeutics with specific biological activities.

Material Science Applications In material science, spiro compounds have been used to design innovative materials. For instance, the development of fluorene-functionalized aliphatic polycarbonates incorporating spiro[fluorene-9,5′-[1,3]-dioxan]-2′-one demonstrates the potential of spiro compounds in creating novel materials for specific applications, such as encapsulation and release of active ingredients (Venkataraman et al., 2014). This research underscores the versatility of spiro compounds in developing new materials with desired properties.

Pharmaceutical Research The discovery and pharmacological evaluation of spiropiperidine hydroxamic acid-based derivatives as structurally novel histone deacetylase (HDAC) inhibitors showcase the potential of spiro compounds in pharmaceutical research (Varasi et al., 2011). These findings highlight the possibility of using spiro compounds as scaffolds for developing new drugs targeting specific molecular pathways.

Safety and Hazards

The safety information available indicates that Spiro[4.6]undec-3-en-2-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name |

spiro[4.6]undec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c12-10-5-8-11(9-10)6-3-1-2-4-7-11/h5,8H,1-4,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDLCYGXBUCRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2936557.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2936558.png)

![6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B2936560.png)

![[(2-Cyanoethyl)(methyl)carbamoyl]formic acid](/img/structure/B2936572.png)

![3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2936573.png)

![3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one](/img/structure/B2936575.png)